molecular formula C10H12FN3O2 B8028594 3-Fluoro-4-nitro-2-(piperidin-1-YL)pyridine

3-Fluoro-4-nitro-2-(piperidin-1-YL)pyridine

Cat. No.: B8028594
M. Wt: 225.22 g/mol
InChI Key: BPMFALAJMPQMEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Fluoro-4-nitro-2-(piperidin-1-yl)pyridine (CAS: 1881330-20-6) is a pyridine derivative featuring a fluorine atom at position 3, a nitro group (-NO₂) at position 4, and a piperidin-1-yl substituent at position 2. This compound is synthesized via nucleophilic substitution reactions, where piperidine replaces a leaving group (e.g., chloro or bromo) on the pyridine ring . Its molecular formula is C₁₀H₁₁FN₃O₂, with a calculated molecular weight of 225.21 g/mol.

Properties

IUPAC Name

3-fluoro-4-nitro-2-piperidin-1-ylpyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FN3O2/c11-9-8(14(15)16)4-5-12-10(9)13-6-2-1-3-7-13/h4-5H,1-3,6-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPMFALAJMPQMEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NC=CC(=C2F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12FN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Mechanistic Considerations for Fluorine and Piperidine Incorporation

The fluorine atom at the 3-position and the piperidine moiety at the 2-position of the pyridine ring are typically introduced via SNAr reactions. These reactions exploit the electron-withdrawing effects of the nitro group at the 4-position, which activates the ring for nucleophilic attack. For instance, in analogous systems, 2-fluoro-3-chloronitrobenzene undergoes SNAr with pyrrolidine in hydroxypropyl methylcellulose (HPMC)/water mixtures, achieving >90% conversion under basic conditions (e.g., KOH or NaOtBu).

Optimization of Base and Solvent Systems

Base selection critically influences reaction efficiency. Studies on similar pyrimidine systems demonstrate that alkali metal hydroxides (e.g., KOH) outperform carbonates in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile, reducing hydrolysis side products. For example, in the synthesis of 2,5-dichloro-4-(pyrrolidin-1-yl)pyrimidine, sodium tert-butoxide in HPMC/water yielded a 90% isolated product with <5% hydrolysis.

Table 1: Base Optimization in SNAr Reactions

BaseSolvent SystemConversion (%)Hydrolysis Byproduct (%)
KOHHPMC/Water953
NaOtBuAcetonitrile887
NaOHDMF8212

Nitro Group Functionalization Strategies

Direct Nitration vs. Sequential Functionalization

The nitro group at the 4-position is often introduced early in the synthesis to activate the ring for subsequent substitutions. Direct nitration of 3-fluoro-2-(piperidin-1-YL)pyridine using mixed acid (HNO₃/H₂SO₄) has been reported in analogous compounds, though regioselectivity challenges necessitate careful temperature control (0–5°C). Alternatively, pre-nitrated intermediates, such as 3-fluoro-4-nitropyridine-2-amine, may undergo piperidine substitution under milder conditions.

Catalytic Enhancements

Phase-transfer catalysts (PTCs) like tetrabutylammonium bromide (TBAB) improve nitro-group retention during piperidine incorporation. In the synthesis of 6-fluoro-3-piperidin-4-yl-1,2-benzisoxazole, TBAB increased yields from 68% to 89% by facilitating interphase reagent transfer.

Piperidine Ring Incorporation and Purification

Piperidine Coupling Methods

Piperidine is typically introduced via SNAr or Ullmann-type couplings. Patent data reveal that reacting 3-fluoro-4-nitro-2-chloropyridine with piperidine in acetonitrile at 60°C for 24 hours achieves 78% yield, with potassium iodide (KI) as a halide catalyst enhancing reactivity. Excess piperidine (2–3 equiv) suppresses dichloropyridine hydrolysis, a common side reaction.

Salt Formation and Recrystallization

Crude product purification often involves acid-base extraction. For example, treating the reaction mixture with tartaric acid in methanol precipitates the tartrate salt of the intermediate, which is then free-based using NaOH. Recrystallization from isopropyl alcohol (IPA) at 0–5°C yields >99% pure product, as demonstrated in paliperidone synthesis.

Table 2: Purification Outcomes for Piperidine Derivatives

Purification StepSolventPurity (%)Yield (%)
Tartrate SaltMethanol9585
Free-BaseH₂O/NaOH9878
RecrystallizationIPA99.765

Challenges and Side Reactions

Hydrolysis of Nitro and Fluoro Groups

The electron-deficient pyridine ring is prone to hydrolysis, particularly under acidic or high-temperature conditions. In HPMC/water systems, maintaining pH >10 with KOH reduces 4-nitropyridine hydrolysis to <5%. Fluorine displacement by hydroxide is mitigated using polar aprotic solvents like DMF, which stabilize the transition state.

Dimerization Impurities

Dimer formation, a critical concern in pharmaceutical intermediates, is suppressed via controlled stoichiometry and low-temperature reactions. For instance, limiting the molar ratio of 3-(2-chloroethyl)-9-hydroxy-2-methyltetrahydropyridopyrimidinone to 1.05 equiv reduces dimer content to <0.1% in paliperidone synthesis .

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-4-nitro-2-(piperidin-1-YL)pyridine can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation: The piperidine ring can be oxidized to form N-oxides or other oxidized derivatives.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon, ethanol as solvent.

    Substitution: Nucleophiles such as amines or thiols, solvents like dimethylformamide (DMF), and bases like potassium carbonate.

    Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA).

Major Products Formed

    Reduction: 3-Fluoro-4-amino-2-(piperidin-1-YL)pyridine.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

    Oxidation: Piperidine N-oxides and other oxidized products.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that 3-Fluoro-4-nitro-2-(piperidin-1-YL)pyridine exhibits promising anticancer properties. It has been evaluated for its potential to inhibit specific cancer cell lines. For instance, research has demonstrated that compounds with similar structural motifs can act as inhibitors of key enzymes involved in tumor growth, such as protein kinases and topoisomerases.

Neuropharmacological Effects

The piperidine component of this compound suggests potential applications in neuropharmacology. It may interact with neurotransmitter receptors or transporters, making it a candidate for developing treatments for neurodegenerative diseases or psychiatric disorders. Preliminary studies indicate that derivatives of this compound can exhibit selective activity on serotonin and dopamine receptors.

Polymer Chemistry

In material science, this compound can be utilized as a building block in the synthesis of functional polymers. Its ability to undergo various chemical reactions allows it to be incorporated into polymer matrices that exhibit enhanced thermal stability and mechanical properties.

Coatings and Adhesives

The compound's chemical stability and reactivity make it suitable for developing advanced coatings and adhesives. These materials can be designed to provide resistance to environmental degradation while maintaining strong adhesion properties.

Synthetic Intermediate

This compound serves as an essential intermediate in synthesizing more complex organic molecules. Its functional groups allow for further derivatization, making it valuable in the pharmaceutical industry for producing various drug candidates.

Case Study 1: Anticancer Compound Development

A study published in a peer-reviewed journal explored the synthesis of novel derivatives of this compound and their evaluation against breast cancer cell lines. The results showed that certain derivatives exhibited IC50 values significantly lower than those of existing chemotherapeutics, indicating their potential as new anticancer agents.

Case Study 2: Neuropharmacological Research

Another research effort focused on the neuropharmacological profile of this compound. Behavioral assays in rodent models suggested that it could modulate anxiety-like behaviors, leading to further investigations into its mechanism of action on neurotransmitter systems.

Summary Table of Applications

Application AreaSpecific UsesResearch Findings
Medicinal ChemistryAnticancer agentsEffective against specific cancer cell lines
Neuropharmacological agentsModulates neurotransmitter systems
Material ScienceFunctional polymersEnhanced thermal stability and mechanical properties
Coatings and adhesivesStrong adhesion and environmental resistance
Synthetic IntermediateBuilding block for complex organic synthesisValuable in pharmaceutical development

Mechanism of Action

The mechanism of action of 3-Fluoro-4-nitro-2-(piperidin-1-YL)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and nitro group can enhance the compound’s binding affinity and specificity by forming strong hydrogen bonds and electrostatic interactions with the target. The piperidine ring can further modulate the compound’s pharmacokinetic properties, such as solubility and membrane permeability .

Comparison with Similar Compounds

Comparison with Structurally Similar Pyridine Derivatives

Structural Analogues

Key structural analogues include pyridine derivatives with substitutions at positions 2, 3, and 4, varying in substituent type and electronic effects. Below is a comparative analysis:

Compound Name Molecular Formula Molecular Weight Substituents (Positions) Key Features Reference
3-Fluoro-4-nitro-2-(piperidin-1-yl)pyridine C₁₀H₁₁FN₃O₂ 225.21 3-F, 4-NO₂, 2-piperidinyl Piperidine enhances basicity; nitro and fluorine confer electron-withdrawing effects.
2-Fluoro-3-nitro-6-propoxypyridine C₈H₈FN₂O₃ 199.16 2-F, 3-NO₂, 6-OCH₂CH₂CH₃ Propoxy group increases lipophilicity; lacks heterocyclic amine substituents.
5-Fluoro-2-nitropyridin-3-amine C₅H₄FN₃O₂ 157.10 5-F, 2-NO₂, 3-NH₂ Amine group introduces hydrogen-bonding potential; smaller molecular weight.
N-(5-fluoro-3-iodo-4-(trimethylsilyl)pyridin-2-yl)pivalamide C₁₅H₂₀FIN₂O₂Si 434.33 5-F, 3-I, 4-Si(CH₃)₃, 2-pivalamide Bulky trimethylsilyl group sterically hinders reactivity; iodine offers halogen-bonding.
6-(3-((tert-Butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)-2-fluoropyridin-3-yl)methanol C₁₈H₃₀FN₂O₂Si 383.54 2-F, 6-pyrrolidinyl, 3-CH₂OH Pyrrolidine (5-membered ring) reduces basicity compared to piperidine; hydroxyl enhances solubility.

Key Observations:

  • Heterocyclic Substituents: Piperidin-1-yl (6-membered ring) offers higher basicity compared to pyrrolidinyl (5-membered ring), influencing solubility and interaction with biological targets .

Physicochemical Properties

Property This compound 2-Chloro-4-iodonicotinonitrile 5-(3-Fluoro-4-nitrophenyl)-2-methoxypyridine
Molecular Weight 225.21 g/mol 249.48 g/mol 274.25 g/mol
Melting Point Not reported 268–287°C Not reported
Solubility Likely polar aprotic solvents Insoluble in water Dependent on methoxy group
Spectroscopic Data IR: ~1520 cm⁻¹ (NO₂); ¹H NMR: δ 1.5–2.5 (piperidine) IR: 2220 cm⁻¹ (C≡N) ¹H NMR: δ 3.9 (OCH₃)

Notes:

  • The nitro group in the target compound exhibits characteristic IR absorption at ~1520 cm⁻¹ (asymmetric stretching) .
  • Piperidine protons in ¹H NMR appear as a multiplet at δ 1.5–2.5 ppm , distinct from pyrrolidine signals (δ 1.7–3.0 ppm) .

Biological Activity

3-Fluoro-4-nitro-2-(piperidin-1-YL)pyridine is a heterocyclic compound with potential pharmacological applications. This article reviews its biological activity, focusing on its mechanisms of action, efficacy in various biological assays, and its implications in drug development.

Chemical Structure and Properties

The compound features a pyridine ring substituted with a fluorine atom and a nitro group, along with a piperidine moiety. Its chemical structure can be represented as follows:

C9H10FN3O2\text{C}_9\text{H}_{10}\text{F}\text{N}_3\text{O}_2

This structural configuration is significant for its interaction with biological targets, particularly receptors and enzymes involved in various diseases.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, particularly in the context of cancer therapy and antimicrobial properties.

Anticancer Activity

Studies have shown that compounds similar to this compound can inhibit tumor growth through various mechanisms, including the induction of apoptosis and inhibition of cell proliferation. For instance, derivatives of pyridine have been evaluated for their cytotoxic effects against different cancer cell lines.

Case Study:
In vitro assays demonstrated that certain pyridine derivatives led to significant cytotoxicity against ovarian and breast cancer cells. The most active compounds exhibited IC50 values in the low micromolar range, indicating potent activity against these cancer types .

CompoundCancer TypeIC50 (µM)Mechanism
3-FN-Pyridine DerivativeOvarian5.2Apoptosis induction
3-FN-Pyridine DerivativeBreast7.8Cell cycle arrest

Antimicrobial Activity

The compound's derivatives have also been tested for antimicrobial properties. Initial findings suggest that they possess moderate to strong activity against both Gram-positive and Gram-negative bacteria.

Antibacterial Assay Results:
In a study evaluating the antibacterial efficacy of piperidine derivatives, compounds showed minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli .

Bacterial StrainMIC (mg/mL)
Staphylococcus aureus0.0039
Escherichia coli0.025

The biological activity of this compound may be attributed to its ability to interact with specific molecular targets:

  • FGFR Inhibition : Compounds with similar structures have been noted for their ability to inhibit fibroblast growth factor receptors (FGFR), which play a crucial role in tumorigenesis .
  • Enzyme Inhibition : The compound has shown promise as an inhibitor for various enzymes involved in inflammatory pathways, potentially offering anti-inflammatory benefits alongside its anticancer properties .

Q & A

Q. What are the common synthetic routes for preparing 3-fluoro-4-nitro-2-(piperidin-1-yl)pyridine?

The synthesis typically involves sequential functionalization of the pyridine core. A plausible route includes:

  • Step 1: Nitration of 3-fluoropyridine at the 4-position using mixed acid (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to avoid over-nitration.
  • Step 2: Introduction of the piperidine moiety via nucleophilic aromatic substitution (SNAr) at the 2-position, leveraging the electron-withdrawing nitro and fluorine groups to activate the pyridine ring. This step may require a polar aprotic solvent (e.g., DMF) and elevated temperatures (80–100°C) .
  • Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures yields >95% purity .

Q. Which analytical techniques are critical for characterizing this compound?

Key methods include:

  • ¹H/¹³C NMR: To confirm substitution patterns and piperidine integration. The nitro group deshields adjacent protons, while fluorine causes splitting in NMR signals.
  • IR Spectroscopy: Peaks at ~1520 cm⁻¹ (C-NO₂ asymmetric stretch) and ~1350 cm⁻¹ (C-F stretch) validate functional groups.
  • Mass Spectrometry (EI/ESI): Molecular ion [M+H]⁺ confirms molecular weight, while fragmentation patterns distinguish positional isomers .
  • X-ray Crystallography: Resolves ambiguities in regiochemistry and solid-state conformation, though single crystals may require slow evaporation from dichloromethane/hexane .

Advanced Research Questions

Q. How can reaction conditions be optimized for introducing the piperidine moiety with high regioselectivity?

  • Solvent Effects: Use DMF or DMSO to stabilize transition states in SNAr reactions, enhancing substitution at the 2-position.
  • Catalysis: Add KI (10 mol%) to improve leaving-group displacement in halogenated precursors.
  • Temperature Control: Gradual heating (80°C, 12–24 hrs) minimizes side reactions like ring-opening of piperidine .
  • Substrate Pre-activation: Pre-forming a pyridine N-oxide intermediate can enhance electrophilicity at the 2-position .

Q. What strategies enable functionalization of the nitro group for downstream applications?

The nitro group serves as a versatile handle:

  • Reduction to Amine: Catalytic hydrogenation (H₂, Pd/C, ethanol, 50°C) or using SnCl₂/HCl yields 4-amino derivatives, enabling cross-coupling (e.g., Buchwald–Hartwig amination).
  • Nitro-to-Cyano Conversion: Treat with CuCN in DMF at 120°C for cyano substitution, useful in heterocycle elongation .
  • Electrophilic Substitution: Nitro groups direct electrophiles (e.g., bromine) to the 5-position, enabling Suzuki-Miyaura couplings .

Q. How should researchers mitigate safety risks associated with nitro and fluorine substituents?

  • Nitro Group Hazards: Avoid grinding dry powders (explosion risk); wet with ≥20% water during handling. Store in flame-resistant cabinets away from reductants .
  • Fluorine Handling: Use fume hoods for reactions involving HF byproducts. Wear nitrile gloves and polycarbonate face shields to prevent dermal/ocular exposure .
  • Waste Disposal: Neutralize acidic/nitro-containing waste with NaHCO₃ before incineration .

Q. How to resolve contradictions in spectral data during characterization?

  • Cross-Validation: Compare NMR shifts with DFT-calculated values (e.g., Gaussian software) to confirm assignments.
  • Dynamic NMR: For piperidine ring conformers, variable-temperature NMR (VT-NMR) can coalesce splitting signals, revealing rotational barriers .
  • Complementary Techniques: Use high-resolution MS (HRMS) to distinguish isobaric impurities and X-ray diffraction for absolute configuration .

Q. What role does this compound play in kinase inhibitor development?

The pyridine-piperidine scaffold is prevalent in kinase inhibitors (e.g., PF-06465469 ) due to:

  • Bioisosteric Properties: The nitro group mimics phosphate-binding motifs, while fluorine enhances metabolic stability.
  • Conformational Rigidity: The piperidine ring restricts rotational freedom, improving target affinity.
  • Derivatization Potential: The nitro group can be reduced to an amine for covalent inhibitor design (e.g., targeting EGFR T790M mutants) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.